molecular formula C9H11N3O3 B043274 2',3'-Didehydro-2',3'-dideoxycytidine CAS No. 7481-88-1

2',3'-Didehydro-2',3'-dideoxycytidine

Cat. No. B043274
CAS RN: 7481-88-1
M. Wt: 209.2 g/mol
InChI Key: OOBICGOWICFMIX-POYBYMJQSA-N
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Description

Synthesis Analysis

The synthesis of 2',3'-Didehydro-2',3'-dideoxycytidine involves complex chemical processes, including novel approaches to achieving the desired molecular configuration. Faul et al. (1997) detailed a synthesis route using uridine and cytidine as starting materials to prepare key intermediate epoxides, which were then processed through various steps to achieve the target compound (Faul et al., 1997). Additionally, Johansen et al. (1994) discussed the electrochemical synthesis of 2',3'-didehydro-2',3'-dideoxycytidine, highlighting the influence of reaction conditions on yield and the potential for large-scale synthesis (Johansen et al., 1994).

Safety And Hazards

Specific safety and hazard information for 2’,3’-Didehydro-2’,3’-dideoxycytidine is not available in the retrieved sources. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


properties

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBICGOWICFMIX-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225784
Record name 2',3'-Dideoxycytidinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Didehydro-2',3'-dideoxycytidine

CAS RN

7481-88-1
Record name 2′,3′-Didehydro-2′,3′-dideoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7481-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dideoxycytidinene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007481881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxycytidinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIDEHYDRO-2',3'-DIDEOXYCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI9X00489L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Didehydro-2',3'-dideoxycytidine
Reactant of Route 2
2',3'-Didehydro-2',3'-dideoxycytidine
Reactant of Route 3
2',3'-Didehydro-2',3'-dideoxycytidine
Reactant of Route 4
2',3'-Didehydro-2',3'-dideoxycytidine
Reactant of Route 5
2',3'-Didehydro-2',3'-dideoxycytidine
Reactant of Route 6
2',3'-Didehydro-2',3'-dideoxycytidine

Citations

For This Compound
157
Citations
LJ Stuyver, S Lostia, M Adams, JS Mathew… - Antimicrobial agents …, 2002 - Am Soc Microbiol
The antiviral efficacies and cytotoxicities of 2′,3′- and 4′-substituted 2′,3′-didehydro-2′,3′-dideoxycytidine analogs were evaluated. All compounds were tested (i) against a …
Number of citations: 143 journals.asm.org
G Asif, SJ Hurwitz, G Gumina, CK Chu… - Antimicrobial agents …, 2005 - Am Soc Microbiol
β-l-3′-Fluoro-2′,3′-didehydro-2′,3′-dideoxycytidine (l-3′-Fd4C) is a potent and selective antiretroviral nucleoside with activity against lamivudine-resistant human …
Number of citations: 12 journals.asm.org
J Balzarini, A Van Aerschot, P Herdewijn… - Biochemical and …, 1989 - Elsevier
2′,3′-Didehydro-2′,3′-dideoxy-5-chlorocytidine (D4CC) is, in contrast with 2′,3′-dideoxy-5-chlorocytidine (ddClCyd) and 2′,3′-didehydro-2′,3′-dideoxy-5-chlorouridine (…
Number of citations: 15 www.sciencedirect.com
Y Hamamoto, H Nakashima, T Matsui… - Antimicrobial agents …, 1987 - Am Soc Microbiol
It is generally accepted that human immunodeficiency virus (HIV) is the etiologic agent of the acquired immunodeficiency syndrome and related diseases. In this report, we demonstrate …
Number of citations: 268 journals.asm.org
Y Chong, G Gumina, JS Mathew… - Journal of medicinal …, 2003 - ACS Publications
As antiviral nucleosides containing a 2‘,3‘-unsaturated sugar moiety with 2‘-fluoro substitution are endowed with increased stabilization of the glycosyl bond, it was of interest to …
Number of citations: 71 pubs.acs.org
J Shi, JJ McAtee, S Schlueter Wirtz… - Journal of Medicinal …, 1999 - ACS Publications
The discovery of a novel cytosine nucleoside, β-d-2‘,3‘-didehydro-2‘,3‘-dideoxy-5-fluorocytidine (d-D4FC), as a potent antihuman immunodeficiency virus (HIV) agent led us to …
Number of citations: 76 pubs.acs.org
A Azuma, Y Nakajima, N Nishizono… - Journal of medicinal …, 1993 - ACS Publications
Design, synthesis, and tumor cell growth inhibitory effects of 2,-C-cyano-2'-deoxy-l-/3-D-arabinofuranosyl derivatives of cytosine (li, CNDAC), thymine (6a), uracil (6c), and adenine (6d) …
Number of citations: 87 pubs.acs.org
JE Starrett Jr, DR Tortolani, DC Baker… - Nucleosides & …, 1990 - Taylor & Francis
Abstract Treatment of uridine (1) with acetyl bromide produced bromoacetate 2 which was reduced with Zn/Cu to give the 2′,3′-unsaturated uridine (d4U; 3). Conversion of the uracil …
Number of citations: 19 www.tandfonline.com
A Van Aerschot, D Everaert, J Balzarini… - Journal of medicinal …, 1990 - ACS Publications
In view of the selective anti-HIV activity of 2', 3'-dideoxy-3'-fluoro-5-chlorouridine (11), a series of eight 2', 3'-dideoxy-5-chloropyrimidines were synthesized and evaluated for their …
Number of citations: 62 pubs.acs.org
SL Doong, CH Tsai, RF Schinazi… - Proceedings of the …, 1991 - National Acad Sciences
Several 2',3'-dideoxy-3'-thiapyrimidine nucleosides were studied for their ability to inhibit hepatitis B virus (HBV) DNA replication in a HBV-transfected cell line (2.2.15). 2',3'-Dideoxy-3'-…
Number of citations: 764 www.pnas.org

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